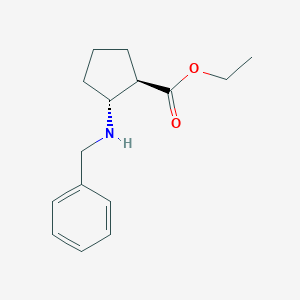

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate

Description

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate (CAS: 1033755-97-3) is a cyclopentane-based ester featuring a benzylamino substituent at the 2-position and an ethyl ester group at the 1-position. Its molecular formula is C₁₅H₂₁NO₂, with an average mass of 247.338 g/mol and a monoisotopic mass of 247.157229 g/mol . The benzylamino group introduces nucleophilic and hydrogen-bonding capabilities, while the ethyl ester contributes to lipophilicity and hydrolytic instability under acidic/basic conditions.

Properties

IUPAC Name |

ethyl (1R,2R)-2-(benzylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOIBAPZYNAPG-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@H]1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Condensation Step : Ethyl 2-oxocyclopentanecarboxylate reacts with (S)-α-phenylethylamine in toluene under azeotropic conditions to remove water, forming an imine intermediate. Isobutyric acid is used as a catalyst to accelerate the reaction.

-

Reduction Step : The imine intermediate is reduced using sodium borohydride (NaBH₄) in ethanol at controlled temperatures (0–10°C). This step is critical for achieving high stereoselectivity, as excessive heat can lead to epimerization.

-

Workup and Purification : The crude product is extracted with hydrochloric acid (HCl) and basified to isolate the free amine. Subsequent recrystallization from acetonitrile or ethanol yields the trans-isomer with >99% enantiomeric excess (ee).

Table 1: Key Parameters for Reductive Amination

| Parameter | Value/Description |

|---|---|

| Starting Material | Ethyl 2-oxocyclopentanecarboxylate (50.0 g) |

| Amine Reagent | (S)-α-Phenylethylamine (41.9 g) |

| Solvent | Toluene (330 mL) |

| Catalyst | Isobutyric acid (32 mL) |

| Reducing Agent | NaBH₄ (18.9 g) |

| Reaction Temperature | 0–10°C (reduction step) |

| Yield | 85.0 g (crude), 78.0 g (purified) |

Epimerization Processes

The cis-isomer of ethyl 2-(benzylamino)cyclopentanecarboxylate can be converted to the trans-isomer through controlled epimerization. This method is particularly useful when the cis-isomer is the major product of initial synthesis.

Epimerization Conditions

-

Acid-Catalyzed Epimerization : Treatment of the cis-isomer with hydrobromic acid (HBr) in acetic acid induces epimerization at the cyclopentane ring’s stereocenter. The reaction is typically conducted at 30–35°C for 18 hours to achieve equilibrium favoring the trans-isomer.

-

Crystallization-Driven Purification : The trans-isomer is selectively crystallized from acetonitrile, leveraging its lower solubility compared to the cis-isomer. Repeated recrystallization (four times) ensures high stereochemical purity.

Table 2: Epimerization Efficiency

| Parameter | Value/Description |

|---|---|

| Starting Material | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate |

| Epimerization Agent | 33% HBr in acetic acid (121 mL) |

| Temperature | 30–35°C |

| Time | 18 hours |

| Final Purity | >99% ee (trans-isomer) |

Industrial-Scale Optimization

Industrial production of this compound prioritizes cost-effectiveness and scalability while maintaining stereochemical integrity.

Key Industrial Modifications

-

Continuous Flow Reactors : These systems enhance reaction control during the reductive amination step, minimizing side reactions and improving yield consistency.

-

Solvent Recycling : Toluene and acetonitrile are recovered and reused to reduce waste and production costs.

-

Chromatography-Free Purification : Multi-step recrystallization replaces column chromatography, enabling kilogram-scale production without compromising purity.

Table 3: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 50–100 g | 10–100 kg |

| Purification Method | Recrystallization | Continuous Crystallization |

| Solvent Recovery | Limited | >90% recycled |

| Yield | 70–80% | 85–90% |

Stereochemical Analysis and Validation

The trans configuration of the final product is confirmed through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Key spectroscopic features include:

-

¹H NMR : Distinct coupling constants (J = 8–10 Hz) between the cyclopentane ring protons, indicative of trans-diaxial geometry.

-

X-Ray Crystallography : Solid-state structures reveal a dihedral angle of 180° between the benzylamino and ethyl carboxylate groups, confirming the trans arrangement.

Challenges and Mitigation Strategies

Common Issues

-

Epimerization During Workup : Prolonged exposure to acidic or basic conditions can lead to undesired epimerization.

-

Impurity Formation : Byproducts from incomplete reduction or oxidation may arise.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C15H21NO2

- Molecular Weight : 247.34 g/mol

- CAS Number : 10243703

The compound features a cyclopentanecarboxylate structure with a benzylamino moiety, which is crucial for its interaction with biological targets and its reactivity in chemical reactions.

Organic Synthesis

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can yield alcohols or amines using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The benzylamino group can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its potential biological activities:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit pathways involved in tumor growth and metastasis. It is hypothesized to modulate kinase activity, similar to other compounds that have shown efficacy against various cancer cell lines.

- Drug Development : As a precursor for synthesizing bioactive molecules, it holds promise for developing new therapeutic agents targeting specific diseases. Its interactions with biological targets are under investigation to elucidate its mechanisms of action .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its applications include:

- Synthesis of Polymers and Resins : The compound's unique properties allow it to be incorporated into polymeric materials, enhancing their performance characteristics.

- Advanced Materials Production : It is used in creating materials with specific functionalities required in various applications .

Recent studies have focused on the biological activity of this compound. For instance, research indicates that compounds with similar structures may act as inhibitors of specific kinases involved in signaling pathways relevant to cancer treatment. Studies suggest this compound could play a role in developing inhibitors targeting Bruton’s Tyrosine Kinase (Btk), which is crucial for B cell activation and proliferation .

Synthesis Pathways

Research has documented various synthetic pathways for producing this compound. These methods often involve multiple steps, including coupling reactions and selective functional group transformations. For example, the synthesis may begin with cyclopentanone derivatives followed by reductive amination processes to yield the desired product .

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic applications .

Comparison with Similar Compounds

cis-Ethyl 2-(Benzylamino)cyclopentanecarboxylate

The cis-isomer (CAS: 158262-08-9) shares the same molecular formula but differs in spatial arrangement. Key distinctions include:

- Steric Effects: The cis-configuration places the benzylamino and ester groups on the same face of the cyclopentane ring, increasing steric hindrance. This may reduce reactivity in nucleophilic substitutions compared to the trans-isomer.

- Physical Properties : While specific data are unavailable, cis-isomers typically exhibit lower melting points and altered solubility profiles due to reduced molecular symmetry .

Ethyl 2-(Benzylamino)-5-bromonicotinate (CAS: 1706453-44-2)

This pyridine derivative (C₁₅H₁₅BrN₂O₂) replaces the cyclopentane ring with a nicotinate scaffold. Critical differences include:

- Aromaticity: The pyridine ring introduces aromatic stabilization, enhancing thermal stability compared to the non-aromatic cyclopentane core .

| Property | trans-Ethyl 2-(Benzylamino)cyclopentanecarboxylate | Ethyl 2-(Benzylamino)-5-bromonicotinate |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₂ | C₁₅H₁₅BrN₂O₂ |

| Ring System | Cyclopentane | Pyridine |

| Key Functional Groups | Benzylamino, Ethyl Ester | Benzylamino, Bromine, Ethyl Ester |

| Aromaticity | No | Yes |

tert-Butyl 4-(Aminomethyl)-2-ethylcyclopentanecarboxylate

This compound (synthesized in a 2022 European patent) features a tert-butyl ester and an aminomethyl group instead of benzylamino :

- Steric Bulk : The tert-butyl group imposes greater steric hindrance, likely slowing ester hydrolysis compared to the ethyl ester in the target compound.

Ethyl 2-Alkylcyclopentanone-2-carboxylates

Historical studies on ethyl 2-alkylcyclopentanone-2-carboxylates (e.g., ethyl 2-methylcyclopentanone-2-carboxylate) highlight reactivity trends :

- Alkylation Rates: Sodium hydroxide accelerates alkylation with iodides/bromides, suggesting that the benzylamino group in the target compound may similarly modulate reactivity in substitution reactions.

- Electronic Modulation: The ketone group in cyclopentanone derivatives is electron-withdrawing, contrasting with the electron-donating benzylamino group in the target compound. This difference would influence nucleophilic attack and stability.

Research Findings and Implications

- Synthetic Flexibility: The benzylamino group enables diverse functionalization (e.g., hydrogenolysis to primary amines), whereas tert-butyl esters (as in ) require acidic conditions for deprotection.

- Biological Relevance: Benzylamino substituents, as seen in ’s but-2-enamido derivatives, are associated with enhanced binding to biological targets due to π-π stacking and hydrophobic interactions .

- Stability : Cyclopentane-based esters (e.g., the target compound) are more prone to ring-strain-induced reactivity compared to aromatic analogs like Ethyl 5-bromonicotinate .

Biological Activity

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications, especially in treating various diseases.

Chemical Structure and Properties

- Chemical Formula : C15H21NO2

- Molecular Weight : 247.34 g/mol

- CAS Number : 10243703

The compound features a cyclopentanecarboxylate structure with a benzylamino moiety, which may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound may function as inhibitors of specific kinases involved in signaling pathways relevant to cancer and autoimmune diseases. For instance, Bruton’s Tyrosine Kinase (Btk) is known to play a role in B cell activation and proliferation, making it a target for therapeutic intervention in autoimmune disorders and malignancies .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. It is postulated that the compound can inhibit pathways involved in tumor growth and metastasis, potentially through modulation of kinase activity. This aligns with findings from other studies on similar compounds that have shown efficacy against various cancer cell lines .

Immunomodulatory Effects

The compound's ability to modulate immune responses could be significant in treating autoimmune diseases. Inhibition of Btk activity has been linked to reduced production of autoantibodies and pro-inflammatory cytokines, which are critical in conditions like rheumatoid arthritis and lupus .

Study 1: In Vitro Analysis

A study conducted on the effects of this compound on B cell lines demonstrated a significant reduction in cell proliferation when exposed to varying concentrations of the compound. This suggests its potential as an immunosuppressive agent.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Study 2: Animal Model

In vivo studies using murine models of rheumatoid arthritis showed that administration of this compound resulted in decreased joint inflammation and damage, indicating its therapeutic potential in inflammatory conditions.

| Treatment Group | Joint Score (0-12) | Inflammation Level (Histology Score) |

|---|---|---|

| Control | 10 | 3 |

| Low Dose | 6 | 2 |

| High Dose | 3 | 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.